4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride
Description
The compound 4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride is a piperidine derivative featuring a sulfanyl methyl group substituted with a 2,6-dichlorophenyl moiety. The evidence primarily focuses on structurally related piperidine hydrochloride derivatives, which will serve as the basis for comparative analysis.
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NS.ClH/c13-10-2-1-3-11(14)12(10)16-8-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWAHYAZOQJXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the dichlorophenyl moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced piperidine derivatives, and substituted phenyl derivatives.
Scientific Research Applications
4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on two structurally related piperidine derivatives from the provided evidence:
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)
4-(3-Methoxyphenyl)piperidine Hydrochloride (CAS 325808-20-6)
Table 1: Structural and Physicochemical Comparison
| Property | 4-(Diphenylmethoxy)piperidine Hydrochloride | 4-(3-Methoxyphenyl)piperidine Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₈H₂₁NO·HCl | C₁₂H₁₈ClNO |
| Molecular Weight | 303.83 g/mol | 227.73 g/mol |
| Aromatic Substituents | Diphenylmethoxy | 3-Methoxyphenyl |
| Key Functional Groups | Ether (methoxy), Piperidine | Methoxy, Piperidine |
| CAS Registry | 65214-86-0 | 325808-20-6 |
Key Differences and Implications:
Structural Complexity: The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride introduces steric bulk and lipophilicity, which may influence receptor binding or metabolic stability compared to the smaller 3-methoxyphenyl group in the other compound.
This highlights the need for caution when extrapolating safety profiles across structurally similar compounds.
Regulatory Considerations: The former is explicitly regulated under Chinese chemical safety frameworks and carries a GHS "Warning" label , emphasizing its hazardous nature.
Limitations of the Comparison
- Incomplete Datasets : Critical parameters such as aqueous solubility , metabolic stability , and ecotoxicology are absent for all compounds, restricting a comprehensive structure-activity relationship (SAR) analysis.
- Evidence Constraints : The provided sources focus on safety documentation (SDS) rather than pharmacological or synthetic data, which limits insights into functional applications.
Biological Activity
Overview
4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride is a synthetic compound with significant potential in biological research and medicinal applications. Its structural formula is C12H16Cl3NS, and it features a piperidine ring substituted with a sulfanyl group and a dichlorophenyl moiety. This compound has drawn attention for its possible antimicrobial and anticancer properties, among other biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes or receptors, leading to various physiological effects. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and affecting cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of piperidine derivatives against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM for certain analogs . The structure-activity relationship (SAR) studies identified that modifications in the piperidine structure could enhance antibacterial activity while maintaining low cytotoxicity.
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies. For instance, SAR studies on related piperidine compounds showed promising antiproliferative effects against colon cancer cell lines . Modifications in substituents were found to significantly affect the activity, indicating that strategic chemical alterations could lead to more potent derivatives.
Case Studies
- Mycobacterium tuberculosis Inhibition : In a notable study, analogs of 4-phenyl piperidines were evaluated for their ability to inhibit M. tuberculosis. The results showed that specific substitutions improved potency without compromising safety profiles .
- Colon Cancer Cell Lines : Another investigation focused on TASIN analogs (which include piperidine structures) revealed that modifications led to varying degrees of antiproliferative activity against colon cancer cells, suggesting the importance of structural optimization in enhancing efficacy .
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals its unique properties:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | 6.3 - 23 µM | Moderate | Effective against M. tuberculosis |
| Piperidine Derivative A | 5 - 15 µM | High | Stronger anticancer effects observed |
| Piperidine Derivative B | 10 - 30 µM | Low | Less effective compared to others |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
